3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]-
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Overview
Description
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- is a complex organic compound featuring a unique structure that includes a cyano group, a thiophene ring, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, and sometimes involves the use of catalysts or specific reagents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate
- 7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, ethyl ester
Uniqueness
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
6-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O3S/c20-11-15-12-7-3-1-2-4-10-16(12)25-18(15)21-17(22)13-8-5-6-9-14(13)19(23)24/h5-6,13-14H,1-4,7-10H2,(H,21,22)(H,23,24) |
InChI Key |
BJRKVCNTDTWVOA-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC=CCC3C(=O)O)C#N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC=CCC3C(=O)O)C#N |
Origin of Product |
United States |
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